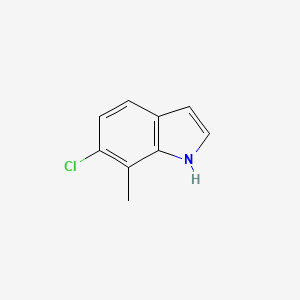

6-Chloro-7-methyl-1H-indole

Descripción general

Descripción

6-Chloro-7-methyl-1H-indole is a member of indoles . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the field of organic chemistry. Various classical and advanced synthesis methods for indoles have been reported . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .

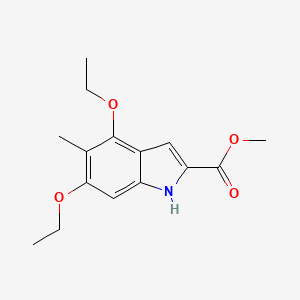

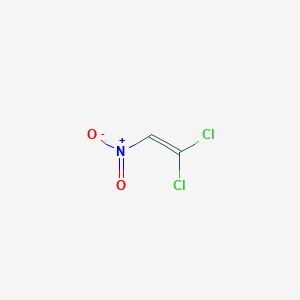

Molecular Structure Analysis

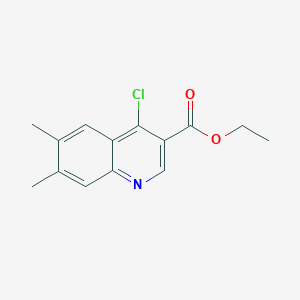

The molecular structure of 6-Chloro-7-methyl-1H-indole is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 7th position of the indole ring . The indole ring itself is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .

Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-7-methyl-1H-indole is 193.63 . The IUPAC name is 6-chloro-7-methyl-1H-indole-2-carbaldehyde . The InChI code is 1S/C10H8ClNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 .

Aplicaciones Científicas De Investigación

-

Microbial Signaling

- Field : Microbiology

- Application : Indole is a signaling molecule produced by bacteria and plants. It plays a significant role in microbial signaling, particularly in the human gut .

- Method : Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results : The signaling role of indole between microbes has been discussed and studied extensively .

-

Flavor and Fragrance Applications

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

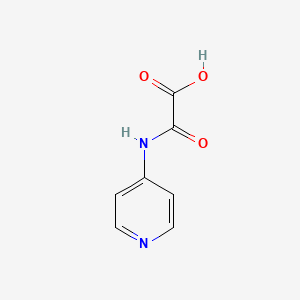

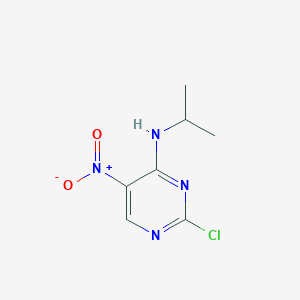

- Application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .

- Results : Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

-

Antiviral Activity

- Field : Virology

- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .

- Method : These derivatives were prepared and tested for their inhibitory activity against various viruses .

- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

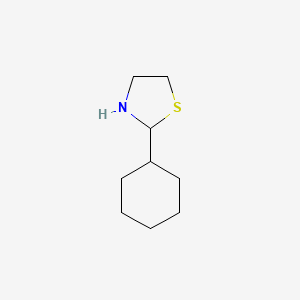

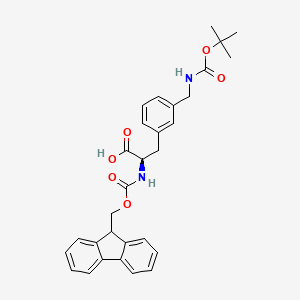

- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .

- Results : The synthesized indole was used in further steps to produce azepinoindole .

-

Production of Agricultural Chemicals and Pharmaceuticals

- Field : Agriculture and Pharmaceutical Industry

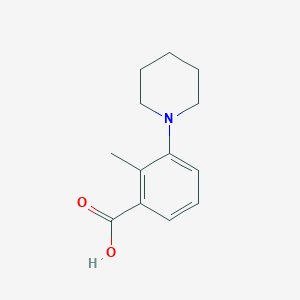

- Application : 7-Methylindole, a derivative of indole, is used in the production of agricultural chemicals and pharmaceuticals .

- Method : 7-Methylindole can be prepared from 2,6-dimethylformanilide by reaction with potassium ethoxide .

- Results : The resulting 7-Methylindole is used in the production of various chemicals and drugs .

-

Antiviral Activity

- Field : Virology

- Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .

- Method : These derivatives were prepared and tested for their inhibitory activity against various viruses .

- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

-

Synthesis of Alkaloids

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole .

- Results : The synthesized indole was used in further steps to produce azepinoindole .

-

Production of Agricultural Chemicals and Pharmaceuticals

- Field : Agriculture and Pharmaceutical Industry

- Application : 7-Methylindole, a derivative of indole, is used in the production of agricultural chemicals and pharmaceuticals .

- Method : 7-Methylindole can be prepared from 2,6-dimethylformanilide by reaction with potassium ethoxide .

- Results : The resulting 7-Methylindole is used in the production of various chemicals and drugs .

Propiedades

IUPAC Name |

6-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVDZGZOHOXWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483513 | |

| Record name | 6-Chloro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methyl-1H-indole | |

CAS RN |

57817-09-1 | |

| Record name | 6-Chloro-7-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-7-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

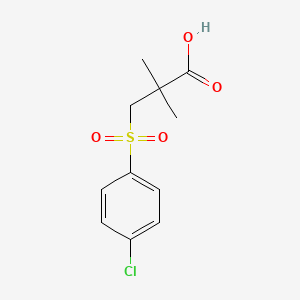

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

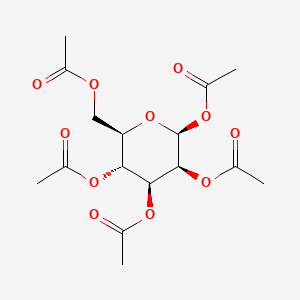

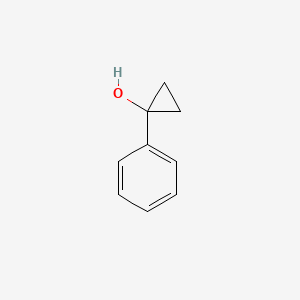

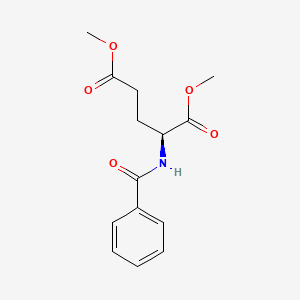

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)